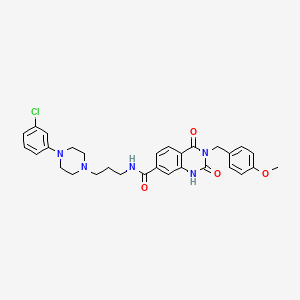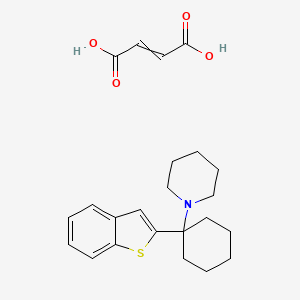
BTCP maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BTCP maleate involves the introduction of a benzothiophenyl group to a cyclohexylpiperidine structure. The reaction conditions typically include the use of solvents, catalysts, and specific temperature controls to ensure the correct formation of the compound. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and stringent quality control measures to ensure consistency and purity. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for monitoring and control.
Analyse Chemischer Reaktionen
Types of Reactions
BTCP maleate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound.
Wissenschaftliche Forschungsanwendungen
BTCP maleate has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving dopamine transporter inhibitors.
Biology: Employed in research to understand the role of dopamine transporters in neurological processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to dopamine dysregulation, such as Parkinson’s disease.
Industry: Utilized in the development of new pharmaceuticals targeting the dopamine system.
Wirkmechanismus
BTCP maleate exerts its effects by inhibiting the dopamine transporter, thereby increasing the levels of dopamine in the synaptic cleft. This inhibition is competitive, meaning that this compound binds to the same site on the transporter as dopamine, preventing dopamine from being reabsorbed into the presynaptic neuron. This leads to an increase in dopamine signaling, which can have various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phencyclidine: Shares a similar structure but contains a phenyl ring instead of a benzothiophenyl group.
Ketamine: Another compound with similar pharmacological effects but different chemical structure.
Methoxetamine: A structural analog of ketamine with similar effects on the dopamine system.
Uniqueness
BTCP maleate is unique in its specific structure, which allows it to selectively inhibit the dopamine transporter with high potency. This makes it a valuable tool in research and potential therapeutic applications targeting the dopamine system.
Eigenschaften
Molekularformel |
C23H29NO4S |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine;but-2-enedioic acid |
InChI |
InChI=1S/C19H25NS.C4H4O4/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18;5-3(6)1-2-4(7)8/h3-4,9-10,15H,1-2,5-8,11-14H2;1-2H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
AMTYJSWZECGJOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one](/img/structure/B14110807.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14110813.png)
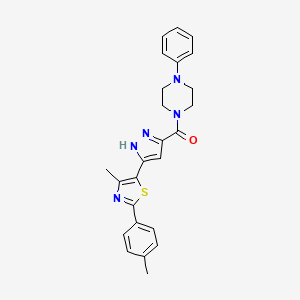
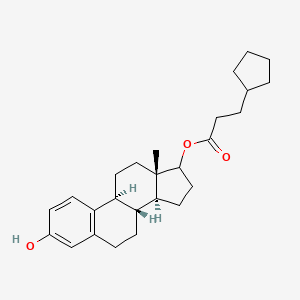
![6-methoxy-3-[[4-(methylsulfinylmethyl)naphthalene-1-carbonyl]amino]-N-(oxan-4-ylmethyl)pyridine-2-carboxamide](/img/structure/B14110831.png)
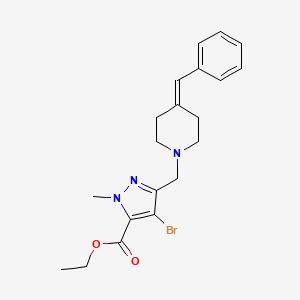
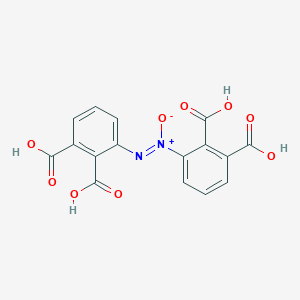
![(E)-2-((2,4-dimethoxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B14110851.png)
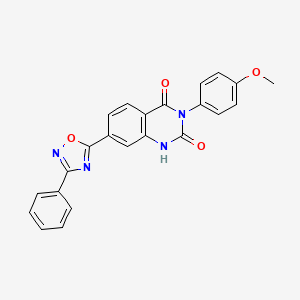
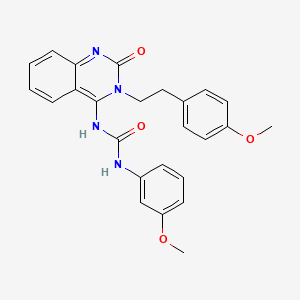
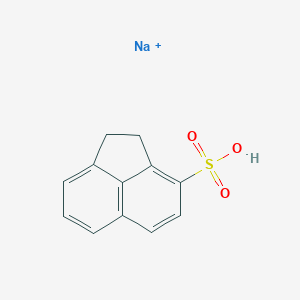
![(3R,3'R,4S,4'S,5S,5'S,6R,6'R)-2,2'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol)](/img/structure/B14110890.png)

